CCR5 Receptor Antagonist Activity: Moderate Affinity Profile Compared to High-Potency Clinical Candidates
4-(Trifluoromethyl)pyrrolidin-2-one exhibits measurable CCR5 receptor antagonist activity with an IC50 of 9,200 nM in a cellular calcium mobilization assay. This value is approximately 83,600-fold less potent than the clinical CCR5 antagonist maraviroc (IC50 = 0.11 nM in a comparable cellular entry assay) [1][2]. The moderate affinity of the parent scaffold indicates its utility as a starting point for lead optimization rather than as a tool compound for receptor pharmacology studies [1].
| Evidence Dimension | CCR5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 9,200 nM (9.2 μM) |
| Comparator Or Baseline | Maraviroc: 0.11 nM (clinical CCR5 antagonist) |
| Quantified Difference | ≈ 83,600-fold difference in potency |
| Conditions | Target compound: human MOLT4 cells, CCL5-induced calcium mobilization, Fluor-4 readout, 1 hr incubation [1]. Comparator: P4R5 cells co-expressing CD4, LTR-β-gal construct, inhibition of viral entry [2]. |
Why This Matters
This defines the compound's position in the CCR5 antagonist development funnel—useful for early-stage SAR exploration rather than advanced pharmacological studies, informing procurement quantity and purity requirements.
- [1] BindingDB Entry BDBM50387950 (CHEMBL2057534). IC50 = 9.20E+3 nM. CCR5 antagonist activity in human MOLT4 cells. View Source
- [2] BindingDB Entry BDBM50394601 (CHEMBL2164217). IC50 = 0.110 nM. Maraviroc CCR5 antagonist activity in P4R5 cells. View Source
